molecular formula C5H4N4O2 B11933154 Xanthine-15N2

Xanthine-15N2

Cat. No.: B11933154
M. Wt: 154.10 g/mol
InChI Key: LRFVTYWOQMYALW-IOOOXAEESA-N
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Description

Xanthine-15N2 is a nitrogen-labeled derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . The nitrogen-15 isotope labeling is used for tracing and studying metabolic pathways in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xanthine-15N2 involves the incorporation of nitrogen-15 isotopes into the xanthine molecule. One common method is to use nitrogen-15 labeled ammonia or nitrogen-15 labeled nitrate as a nitrogen source during the synthesis of xanthine . The reaction typically involves the condensation of nitrogen-15 labeled urea with cyanoacetic acid, followed by cyclization and oxidation steps to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of nitrogen-15 labeled precursors is essential for the production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Xanthine-15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase in the presence of oxygen.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products:

    Oxidation: Uric acid.

    Reduction: Hypoxanthine.

    Substitution: Various xanthine derivatives depending on the substituents used.

Scientific Research Applications

Xanthine-15N2 has numerous applications in scientific research:

Mechanism of Action

Xanthine-15N2 exerts its effects primarily through its role as an intermediate in purine metabolism. It is oxidized by xanthine oxidase to form uric acid, a process that involves the transfer of electrons to oxygen molecules, generating reactive oxygen species . This pathway is crucial for the breakdown of purine nucleic acids and the regulation of uric acid levels in the body.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.

    Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.

    Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.

Uniqueness of Xanthine-15N2: this compound is unique due to its nitrogen-15 labeling, which allows for detailed tracing and study of metabolic pathways. This isotopic labeling provides a powerful tool for researchers to investigate the dynamics of nitrogen metabolism and the role of xanthine in various biological processes .

Biological Activity

Xanthine-15N2 is a nitrogen-labeled derivative of xanthine, a purine base that plays a significant role in various biological processes, particularly in purine metabolism. This compound has garnered attention in research due to its potential applications in understanding metabolic pathways and its implications in various diseases.

Chemical Structure and Properties

This compound retains the core structure of xanthine, characterized by two fused rings, one six-membered and one five-membered. The incorporation of nitrogen isotopes allows for precise tracking of metabolic processes involving xanthine, particularly in studies utilizing mass spectrometry techniques.

Biological Functions and Mechanisms

1. Role in Purine Metabolism:
Xanthine is a key intermediate in the catabolism of purines, leading to the formation of uric acid through the action of xanthine oxidoreductase (XOR). XOR catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, which is crucial for maintaining purine homeostasis in the body.

2. Enzymatic Activity:
The enzymatic activity of XOR can be influenced by various factors, including the presence of this compound. Recent studies have developed sensitive assays using liquid chromatography coupled with mass spectrometry to measure XOR activity with this compound as a substrate. These methods have demonstrated that XOR activity can be significantly elevated in conditions such as liver diseases and type 2 diabetes, indicating its potential as a biomarker for these conditions .

Case Studies

  • Liver Disease and XOR Activity:
    A study involving 329 patients with liver diseases showed that plasma XOR activities were markedly increased, especially in acute hepatitis B cases. The use of this compound allowed researchers to correlate XOR activity with liver function tests, suggesting that elevated XOR may reflect disease severity .
  • Type 2 Diabetes and Inflammation:
    Another investigation explored the relationship between plasma XOR levels and vascular complications in type 2 diabetes patients. The findings indicated that increased XOR activity was associated with inflammatory markers and oxidative stress, highlighting the role of this compound in elucidating metabolic dysfunctions related to diabetes .

Data Tables

ConditionXOR Activity (pmol/h/mL)Xanthine Levels (μM)Uric Acid Levels (mg/dL)
Healthy Controls78.30.494.8
Liver Disease (Acute)2160.635.0
Type 2 Diabetes4411.7Not reported

Table 1: Summary of XOR activity and related metabolite levels across different conditions.

Pharmacological Implications

Xanthine derivatives, including this compound, have been explored for their therapeutic potential due to their diverse biological activities:

  • Antioxidant Properties: Xanthines exhibit antioxidant effects, which can mitigate oxidative stress-related damage.
  • Anti-inflammatory Effects: By inhibiting XOR, xanthines can reduce inflammation associated with chronic diseases.
  • Drug Development: The structural framework of xanthine allows for the development of new pharmacological agents targeting various pathways, including adenosine receptors and phosphodiesterase enzymes .

Properties

Molecular Formula

C5H4N4O2

Molecular Weight

154.10 g/mol

IUPAC Name

3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i8+1,9+1

InChI Key

LRFVTYWOQMYALW-IOOOXAEESA-N

Isomeric SMILES

C1=NC2=C(N1)C(=O)[15NH]C(=O)[15NH]2

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2

Origin of Product

United States

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